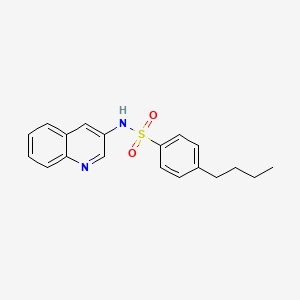
4-butyl-N-3-quinolinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-3-quinolinylbenzenesulfonamide, also known as QS-21, is a saponin-based adjuvant that has been extensively studied for its potential use in vaccine development. QS-21 is extracted from the bark of the Quillaja saponaria tree, and it has been shown to enhance the immune response to antigens in vaccines. In
Wirkmechanismus
The exact mechanism of action of 4-butyl-N-3-quinolinylbenzenesulfonamide is not fully understood, but it is thought to work by activating the innate immune system. 4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to activate dendritic cells, which are important immune cells that play a key role in initiating the immune response. This activation leads to the production of cytokines and chemokines, which in turn activate other immune cells such as T cells and B cells. The activation of these immune cells leads to a stronger and more effective immune response to the antigen.
Biochemical and Physiological Effects:
4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, as well as the activation of immune cells such as dendritic cells, T cells, and B cells. 4-butyl-N-3-quinolinylbenzenesulfonamide has also been shown to enhance the production of antibodies, which are important for the immune response to antigens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-butyl-N-3-quinolinylbenzenesulfonamide is its ability to enhance the immune response to a variety of antigens. This makes it a promising candidate for use in vaccine development. However, there are also some limitations to its use in lab experiments. 4-butyl-N-3-quinolinylbenzenesulfonamide is a complex mixture of triterpene glycosides, which makes it difficult to purify and standardize. It is also a potent irritant, which can cause local reactions at the injection site.
Zukünftige Richtungen
There are several future directions for the research on 4-butyl-N-3-quinolinylbenzenesulfonamide. One direction is to further explore its mechanism of action and how it activates the immune system. Another direction is to optimize its use as an adjuvant in vaccines, including exploring different dosages and formulations. Finally, there is also potential for 4-butyl-N-3-quinolinylbenzenesulfonamide to be used in other areas of medicine, such as cancer immunotherapy and allergy treatment.
Conclusion:
In conclusion, 4-butyl-N-3-quinolinylbenzenesulfonamide is a saponin-based adjuvant that has shown promise in enhancing the immune response to antigens in vaccines. Its synthesis involves several steps, and it has been extensively studied for its potential use in vaccine development. 4-butyl-N-3-quinolinylbenzenesulfonamide works by activating the innate immune system, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 4-butyl-N-3-quinolinylbenzenesulfonamide.
Synthesemethoden
4-butyl-N-3-quinolinylbenzenesulfonamide is a complex mixture of triterpene glycosides, and its synthesis involves several steps. The first step is the extraction of the bark of the Quillaja saponaria tree, which contains the saponins. The saponins are then purified using a combination of chromatography and precipitation techniques. The purified saponins are then treated with acid to remove the sugar moieties, resulting in the aglycone form of 4-butyl-N-3-quinolinylbenzenesulfonamide. The aglycone form is then further purified using chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-3-quinolinylbenzenesulfonamide has been extensively studied for its potential use as an adjuvant in vaccines. Adjuvants are substances that are added to vaccines to enhance the immune response to the antigen. 4-butyl-N-3-quinolinylbenzenesulfonamide has been shown to enhance the immune response to a variety of antigens, including cancer antigens, infectious disease antigens, and allergens. This makes it a promising candidate for use in vaccine development.
Eigenschaften
IUPAC Name |
4-butyl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-6-15-9-11-18(12-10-15)24(22,23)21-17-13-16-7-4-5-8-19(16)20-14-17/h4-5,7-14,21H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRMNOSEVJPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-quinolin-3-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

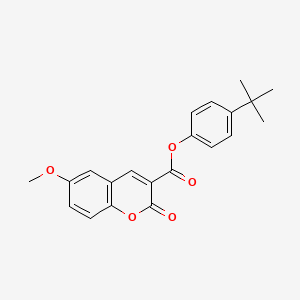
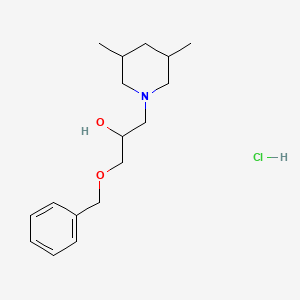
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
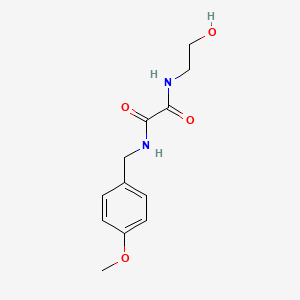
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
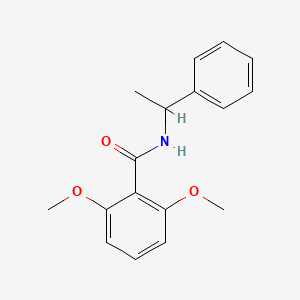
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)